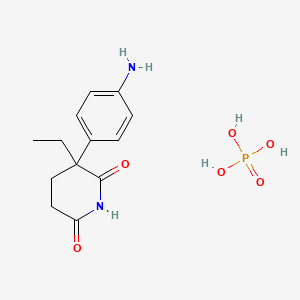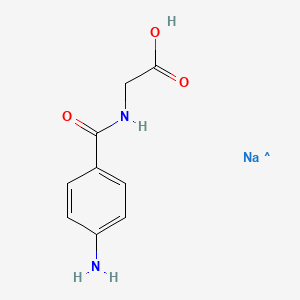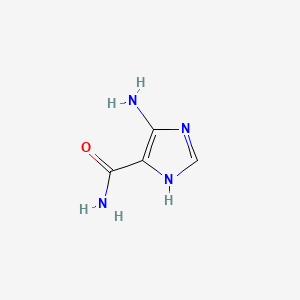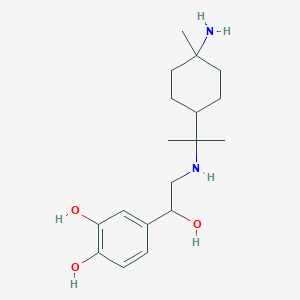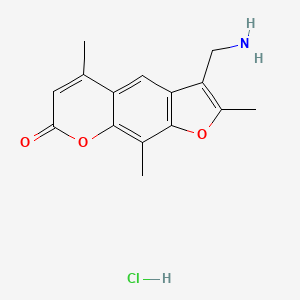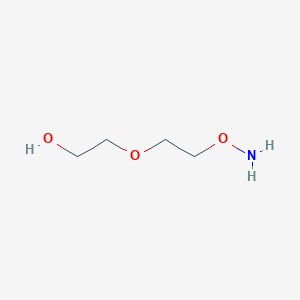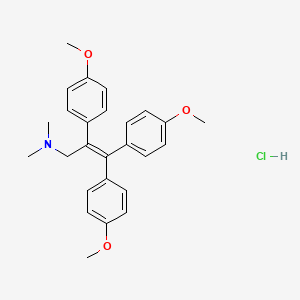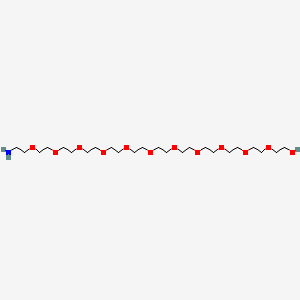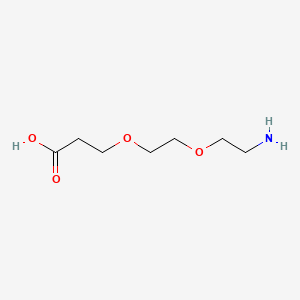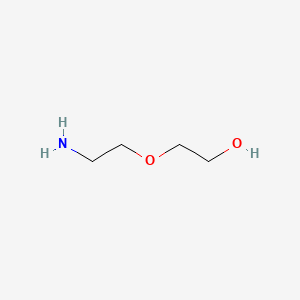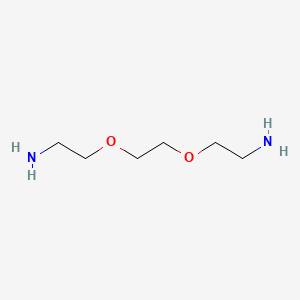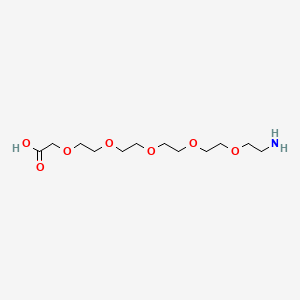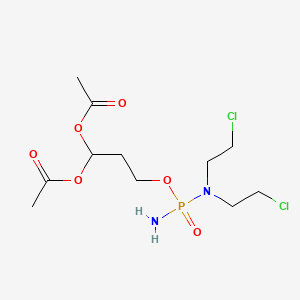
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldophosphamide is a novel stable aldophosphamide analogue and a novel stable aldophosphamide analogue.
Aplicaciones Científicas De Investigación
1. Role in Biological Activities of Cyclophosphamide
N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a derivative of cyclophosphamide, has been identified as playing a significant role in the drug's biological activities. It exhibits potent alkylating properties and demonstrates both in vivo and in vitro antitumor activity (Colvin, Padgett, & Fenselau, 1973).
2. Synthesis and Hydrolytic Reactivity in Cancer Research
Research on the synthesis and base-catalyzed hydrolytic reactivity of O-aryl phosphorodiamidates, including N,N-Bis(2-chloroethyl)phosphorodiamidic acid, has been conducted. These compounds are studied as potential prodrugs in cancer treatment, with investigations focusing on their hydrolysis kinetics and anticancer efficacy (Chiu, Tsui, & Zon, 1979).
3. Application in Labelled Compound Synthesis
In research involving isotopic labeling, this compound has been synthesized with isotopic enrichment for use in scientific studies, particularly in understanding the metabolism of cyclophosphamide and its derivatives (Ludeman et al., 1993).
4. Use in Bronsted Acid Catalysis
Phosphorodiamidic acid has been developed as an efficient Bronsted acid catalyst in the Mannich reaction, demonstrating its potential as a structural motif in enantioselective catalysis (Terada, Sorimachi, & Uraguchi, 2006).
5. Covalent DNA-Protein Cross-Linking
This compound, as a metabolite of cyclophosphamide, is capable of forming covalent DNA-protein cross-links in human cells. Such cross-linking is significant in understanding the drug's mechanism of action in cancer therapy (Arnold Scott Groehler IV et al., 2016).
Propiedades
Número CAS |
113341-60-9 |
|---|---|
Nombre del producto |
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, 3,3-bis(acetyloxy)propyl ester |
Fórmula molecular |
C11H21Cl2N2O6P |
Peso molecular |
379.17 g/mol |
Nombre IUPAC |
[1-acetyloxy-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(14,18)15(6-4-12)7-5-13/h11H,3-8H2,1-2H3,(H2,14,18) |
Clave InChI |
QSXPVYOILSESJY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
SMILES canónico |
CC(=O)OC(CCOP(=O)(N)N(CCCl)CCCl)OC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acetaldophosphamide aldophosphamide acetal diacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



